Pyridazine-3,6-dione
Overview
Description
Pyridazine-3,6-dione is a heterocyclic compound with a six-membered ring structure containing two nitrogen atoms . It is isomeric with two other diazine rings, pyrimidine and pyrazine . The molecular weight of Pyridazine-3,6-dione is 112.08676 g/mol .
Synthesis Analysis
Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of Pyridazine-3,6-dione contains a total of 12 bonds. There are 8 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, and 1 N hydrazine . The 3D chemical structure image of Pyridazine-3,6-dione is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
Pyridazine-3,6-dione has been used in various fields of organic synthesis. It has been involved in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis
Pyridazine-3,6-dione is a colorless liquid with a boiling point of 208 °C . It has a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .Scientific Research Applications
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Medicinal Chemistry and Optoelectronics
- Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry because of their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .
- The [3 + n] cycloaddition reactions in the pyridazine series have been focused on their medicinal chemistry and optoelectronic applications over the last ten years .
- Applications in optoelectronics, in particular, as fluorescent materials and sensors, and medicinal chemistry, in particular, antimicrobials and anticancer, are also reviewed .
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Organic Synthesis and Chemical Biology
- The use of 3,6-pyridazinediones in organic synthesis and chemical biology has been emphasized on recent developments .
- The properties of pyridazinediones, how they are constructed and how they have been applied in various fields of organic synthesis, medicinal chemistry and chemical biology will be highlighted .
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Anticonvulsant Activity
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Antimicrobial and Antidepressant Activity
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Anti-Inflammatory and Anti-Fouling Agents
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Anticancer Activity
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Insecticides, Acaricides, and Ectoparasiticides
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Polymer Industry
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Drug Discovery
- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
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Synthesis of 4,6 or 5,6 Disubstituted 3-Aminopyridazines
Safety And Hazards
Future Directions
Pyridazine-3,6-dione has potential applications in medicinal chemistry and optoelectronics . It has been used as a privileged structural element in drug design . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
properties
IUPAC Name |
pyridazine-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBSPVVFOBQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514988 | |
Record name | Pyridazine-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3,6-dione | |
CAS RN |
42413-70-7 | |
Record name | Pyridazine-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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